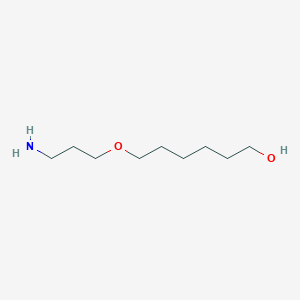

6-(3-Aminopropoxy)hexan-1-OL

Description

6-(3-Aminopropoxy)hexan-1-OL is a hydroxylated aliphatic compound featuring a hexanol backbone substituted with a 3-aminopropoxy group. For example, describes the synthesis of AzoOLS, a hexan-1-ol derivative with a diazenylphenoxy substituent, highlighting the utility of functionalized hexanol derivatives in photoresponsive materials . The aminopropoxy group in 6-(3-Aminopropoxy)hexan-1-OL may confer unique solubility, reactivity, or biological activity, though specific studies are lacking.

Properties

CAS No. |

63317-70-4 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

6-(3-aminopropoxy)hexan-1-ol |

InChI |

InChI=1S/C9H21NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-10H2 |

InChI Key |

GSLKMTUWTDRKOT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOCCCN)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropoxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(3-Aminopropoxy)hexan-1-OL may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropoxy)hexan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides (HX) under acidic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: HX in the presence of a catalyst.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkyl halides.

Scientific Research Applications

6-(3-Aminopropoxy)hexan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Hexan-1-ol (CAS 111-27-3)

- Structure : A primary alcohol (C₆H₁₄O) with a hydroxyl group at the terminal carbon.

- Properties: Toxicity: Non-teratogenic, non-mutagenic, and non-carcinogenic in animal studies . Acute toxicity includes skin irritation and gastrointestinal effects . Ecological Impact: Moderately toxic to aquatic life (LC₅₀ for fish: 97.7 mg/L; EC₅₀ for Daphnia magna: >100 mg/L) but biodegradable (>70%) . Applications: Used in industrial solvents, fragrance intermediates, and polymer synthesis (e.g., AzoOLS in ) .

6-Methylheptan-1-ol (CAS 1653-40-3)

- Structure : A branched primary alcohol (C₈H₁₈O) with a methyl group at the sixth carbon.

- Properties: Toxicity: Limited data, but branched alcohols generally exhibit lower volatility and higher hydrophobicity compared to linear analogs. Applications: Potential use in surfactants or lubricants due to its branched structure .

Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)

- Structure: A cyclic ester (C₆H₁₀O₂) derived from hexanol.

- Properties: Reactivity: Undergoes ring-opening polymerization to form polyesters. Safety: Requires precautions for eye and skin contact but lacks significant mutagenic or carcinogenic risks .

6-(Benzyloxy)hexan-1-amine Derivatives

- Structure: Hexanol derivatives with benzyloxy and amine substituents (e.g., 6-(Benzyloxy)hexane-1-sulfonyl chloride).

- Properties :

Comparative Analysis

Table 1: Key Properties of Hexan-1-OL and Structural Analogs

Note: Data for 6-(3-Aminopropoxy)hexan-1-OL are inferred from structural analogs due to lack of direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.